molecular formula C9H13BBrNO2S B13455702 4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole

4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole

Cat. No.: B13455702
M. Wt: 289.99 g/mol
InChI Key: FDHLORVECLKGHU-UHFFFAOYSA-N
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Description

4-bromo-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a heterocyclic compound that contains bromine, boron, and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole typically involves the reaction of 4-bromo-1,3-thiazole with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine. The reaction mixture is usually heated to reflux in a solvent like dioxane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typically used.

Major Products

Scientific Research Applications

4-bromo-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole involves its ability to participate in various chemical reactions due to the presence of reactive bromine and boron atoms. The bromine atom can undergo nucleophilic substitution, while the boron atom can participate in cross-coupling reactions. These reactions allow the compound to form new chemical bonds and create complex molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is unique due to the presence of both bromine and boron atoms within a thiazole ring

Properties

Molecular Formula

C9H13BBrNO2S

Molecular Weight

289.99 g/mol

IUPAC Name

4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C9H13BBrNO2S/c1-8(2)9(3,4)14-10(13-8)7-12-6(11)5-15-7/h5H,1-4H3

InChI Key

FDHLORVECLKGHU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CS2)Br

Origin of Product

United States

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